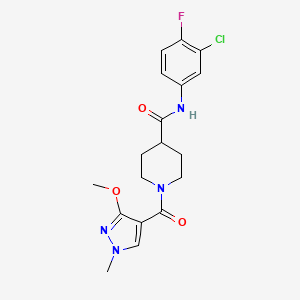
N-(3-chloro-4-fluorophenyl)-1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chloro-4-fluorophenyl)-1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C18H20ClFN4O3 and its molecular weight is 394.83. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(3-chloro-4-fluorophenyl)-1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidine-4-carboxamide is a synthetic compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound features several notable structural components:
- Chloro and Fluoro Substituents : These enhance the compound's reactivity and influence its interaction with biological targets.
- Piperidine Ring : A common motif in pharmacology, contributing to the compound's ability to cross biological membranes.
- Pyrazole Moiety : Associated with anti-inflammatory and analgesic properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound exhibits inhibitory effects on certain enzymes involved in inflammatory pathways, potentially reducing pro-inflammatory cytokine production.
- Receptor Modulation : It may act as an antagonist or agonist at various receptor sites, influencing neurotransmitter release and signaling pathways.
Biological Activity Data
Case Study 1: Anti-inflammatory Effects
In a study conducted on murine models, this compound was administered to assess its impact on inflammation. Results indicated a significant reduction in inflammatory markers, suggesting its potential as a therapeutic agent for inflammatory diseases.
Case Study 2: Analgesic Properties
Another research investigation focused on the analgesic properties of the compound. The study utilized a formalin-induced pain model where treated animals exhibited reduced pain scores compared to control groups, highlighting its efficacy as a pain management solution.
Case Study 3: Anticancer Activity
Research exploring the anticancer potential of the compound revealed that it induced apoptosis in various cancer cell lines. The mechanism involved the activation of caspase pathways, leading to programmed cell death, which is crucial for cancer therapy.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
N-(3-chloro-4-fluorophenyl)-1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidine-4-carboxamide has been investigated for its potential as a therapeutic agent due to its structural similarity to known pharmacophores.
Key Findings :
- The pyrazole moiety is often associated with anti-inflammatory and analgesic properties. Research indicates that derivatives of pyrazole can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process .
Targeted Drug Design
The compound's unique structure allows it to interact with specific biological targets, making it a candidate for drug design.
Case Study Example :
In a study focusing on the synthesis of pyrazole derivatives, compounds similar to this compound demonstrated significant activity against cancer cell lines, suggesting that modifications to the pyrazole structure could enhance anticancer efficacy .
The compound has been evaluated for its biological activity, particularly in inhibiting specific enzymes involved in disease processes.
Research Insights :
Studies have shown that pyrazole derivatives can act as inhibitors of certain kinases, which are crucial in cancer progression. The ability of this compound to modulate kinase activity suggests its potential use in targeted cancer therapies .
Eigenschaften
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-1-(3-methoxy-1-methylpyrazole-4-carbonyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClFN4O3/c1-23-10-13(17(22-23)27-2)18(26)24-7-5-11(6-8-24)16(25)21-12-3-4-15(20)14(19)9-12/h3-4,9-11H,5-8H2,1-2H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTGVBUHGEJBATJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)N2CCC(CC2)C(=O)NC3=CC(=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClFN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














